Acetamide, N-(p-bromobenzyl)-2-fluoro-
Description
Contextual Significance within the Fluorinated Acetamide (B32628) Class
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic properties. nih.govacs.org Fluorine's high electronegativity and small atomic size can augment a drug's potency, metabolic stability, and ability to permeate biological membranes. nih.gov Specifically, within the acetamide class, fluorination can modulate the acidity of nearby functional groups, thereby improving bioavailability and affinity for biological targets. nih.gov
Fluorinated acetamides are integral to the development of various therapeutic agents. nih.gov For instance, they have been incorporated into thrombin inhibitors and anticancer drugs. nih.gov The parent compound, fluoroacetamide (B1672904), is a metabolic poison known to disrupt the citric acid cycle. nih.govwikipedia.org This inherent biological activity, stemming from the fluoroacetate (B1212596) portion of the molecule, provides a foundational reason for exploring the properties of more complex derivatives like N-(p-bromobenzyl)-2-fluoroacetamide. The broader class of N-benzyl acetamides has also shown promise, with some derivatives exhibiting potent anticonvulsant activities. nih.gov
Overview of Structural Features Pertinent to Reactivity and Synthetic Utility
2-Fluoroacetamide Core: The fluorine atom on the acetyl group is a strong electron-withdrawing group. This electronic effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The C-F bond itself is very strong, which generally confers metabolic stability to that part of the molecule. acs.org
Amide Linkage: The amide group is a stable functional group, but the N-H proton can be acidic, and the nitrogen can act as a nucleophile under certain conditions. The planarity of the amide bond can influence the three-dimensional conformation of the molecule.
p-Bromobenzyl Group: The benzyl (B1604629) group provides a rigid, aromatic scaffold. The bromine atom at the para position is an electron-withdrawing group (by induction) but also a weak deactivator for electrophilic aromatic substitution. Importantly, the carbon-bromine bond provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile intermediate for synthesizing more complex molecules. ontosight.ai
Below is a summary of the key physicochemical properties of N-(p-bromobenzyl)-2-fluoroacetamide.
| Property | Value |
| Molecular Formula | C9H9BrFNO |
| Molecular Weight | 246.08 g/mol |
| Boiling Point | 405.8°C at 760 mmHg |
| Density | 1.479 g/cm³ |
| Flash Point | 199.2°C |
| LogP | 2.87510 |
| Data sourced from Chemsrc chemsrc.com |
Research Trajectory and Motivations for In-Depth Investigation
The motivation for investigating N-(p-bromobenzyl)-2-fluoroacetamide stems from its potential applications as both a biologically active compound and a versatile chemical intermediate. ontosight.ai The synthesis of related N-benzyl-haloacetamide compounds is often straightforward, typically involving the acylation of a benzylamine (B48309) with a haloacetyl halide. researchgate.netontosight.ai For example, N-Benzyl-2-chloroacetamide is synthesized by reacting benzylamine with 2-chloroacetyl chloride. ontosight.ai A similar pathway can be envisioned for the fluoro-analogue.
Research into this compound is driven by several key objectives:
Pharmaceutical Synthesis: It can serve as an intermediate or building block in the synthesis of more complex pharmaceutical compounds. ontosight.ai The combination of the bioactive fluoroacetamide moiety and the synthetically versatile bromobenzyl group allows for the construction of novel drug candidates.
Biochemical Probes: The molecule can be used as a tool in biochemical assays to study the mechanisms of enzymes and receptors. ontosight.ai Its structure may allow it to act as an inhibitor or modulator of specific biological pathways, providing insights into cellular processes.
Materials Science: While less common, fluorinated and brominated organic compounds can be precursors for functional materials, with properties tailored by their specific atomic composition.
The trajectory of research on this and related compounds involves synthesizing the molecule, characterizing its structure and properties, and then evaluating its utility in various applications, from biological screening to its use as a precursor in multi-step organic syntheses. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
24312-44-5 |
|---|---|
Molecular Formula |
C9H9BrFNO |
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-fluoroacetamide |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
ZRGCGXABDWGNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CF)Br |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving N P Bromobenzyl 2 Fluoroacetamide
Reaction Pathways in Acetamide (B32628) Synthesis
The formation of the amide bond in N-(p-bromobenzyl)-2-fluoroacetamide can be achieved through various synthetic routes, each proceeding through distinct mechanistic pathways. The choice of reagents and reaction conditions dictates the nature of the intermediates and transition states involved.
Proposed Mechanisms for Amide Bond Formation (e.g., imidinium intermediate, imidoyl iodide)
The synthesis of amides from carboxylic acids and amines often requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several mechanisms have been proposed for this activation process.
One plausible pathway involves the in-situ formation of an imidoyl iodide intermediate. This can be achieved by treating the corresponding amide with a source of iodine. The imidoyl iodide is a highly reactive species where the carbonyl oxygen is replaced by an iodine atom, rendering the carbon atom significantly more electrophilic. The subsequent nucleophilic attack by the p-bromobenzylamine would then lead to the formation of the desired amide. While direct evidence for an imidoyl iodide intermediate in the synthesis of N-(p-bromobenzyl)-2-fluoroacetamide is not extensively documented, this pathway is a known route for amide synthesis. thieme-connect.deresearchgate.net
Another proposed mechanism involves the formation of an imidinium intermediate . In this scenario, the amide is activated by a reagent that converts the carbonyl oxygen into a better leaving group. Protonation or reaction with a Lewis acid can generate an imidinium ion, which is a potent electrophile. The p-bromobenzylamine can then add to the iminium carbon, followed by elimination to form the stable amide bond.
In methods employing coupling reagents like phosphines and iodine, the reaction is thought to proceed through an acyloxyphosphonium salt. nih.govnih.gov The carboxylic acid is activated by the phosphonium (B103445) species, making it susceptible to nucleophilic attack by the amine. The sequence of reagent addition can be critical in these reactions to avoid the formation of undesired side products like anhydrides. chemistryviews.org
The table below summarizes potential intermediates in the synthesis of N-(p-bromobenzyl)-2-fluoroacetamide.
| Intermediate | Proposed Role in Amide Synthesis |
| Imidoyl Iodide | Highly electrophilic species facilitating nucleophilic attack by the amine. |
| Imidinium Intermediate | A potent electrophile generated by activation of the amide carbonyl group. |
| Acyloxyphosphonium Salt | An activated form of the carboxylic acid, facilitating aminolysis. |
Investigation of Intermediate Species and Transition States
The direct observation and characterization of reactive intermediates and transition states are challenging due to their short lifetimes. However, computational studies and spectroscopic techniques can provide valuable insights. For related amide synthesis reactions, computational analysis has been used to explore the energy profiles of different pathways and identify the most plausible transition states. nih.govresearchgate.net Such studies can help to understand the factors that control the reaction rate and selectivity. For instance, density functional theory (DFT) calculations can model the transition state for the nucleophilic attack of the amine on the activated carboxylic acid derivative, providing information on the geometry and energy of this critical step.
Mechanistic Aspects of Fluorine Introduction and Reactivity
The presence of a fluorine atom at the α-position significantly influences the chemical properties of the acetamide. Understanding the mechanisms of its introduction and its effect on subsequent reactions is of great interest.
Nucleophilic Substitution at the α-Fluorinated Carbon
The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution at a fluorinated carbon challenging. However, in α-fluoroacetamides, the carbonyl group can influence the reactivity of the C-F bond. Reactions at the α-fluorinated carbon are likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Steric hindrance around the electrophilic carbon can significantly impact the rate of SN2 reactions. libretexts.orgchegg.com
Computational studies on related systems have investigated the transition states of nucleophilic substitution at α-fluorinated carbons. These studies help in understanding the electronic and steric factors that govern the reactivity. researchgate.netimperial.ac.uk
Role of the Fluorine Atom in Reaction Kinetics and Selectivity
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect can influence the acidity of the α-proton and the reactivity of the adjacent carbonyl group. The fluorine atom can also participate in hydrogen bonding, which may affect the conformation of the molecule and its interactions with other reagents or catalysts.
The presence of fluorine can alter the reaction kinetics by stabilizing or destabilizing transition states. For example, in enzymatic reactions, the introduction of a fluorine atom can significantly impact the binding affinity and the rate of catalysis. researchgate.net While specific kinetic data for reactions involving N-(p-bromobenzyl)-2-fluoroacetamide are scarce, the general principles of fluorine's influence on reactivity can be applied to predict its behavior.
Influence of the p-Bromobenzyl Group on Reaction Mechanisms
The p-bromobenzyl group attached to the nitrogen atom can influence the reaction mechanisms through both electronic and steric effects.
Sterically, the benzyl (B1604629) group is relatively bulky. This steric hindrance can affect the approach of reagents to the reactive centers of the molecule. researchgate.netlibretexts.org For example, in the synthesis of the amide, the size of the p-bromobenzyl group might influence the rate of the nucleophilic attack of the corresponding amine. Similarly, in reactions involving the α-carbon, the p-bromobenzyl group could sterically shield one face of the molecule, potentially leading to diastereoselectivity if a new stereocenter is formed.
Electronic and Steric Effects of Bromine and Benzyl Substituents
The reactivity of N-(p-bromobenzyl)-2-fluoroacetamide is significantly influenced by the electronic and steric properties of the p-bromobenzyl moiety. These factors play a critical role in determining the electron density at various points in the molecule and the accessibility of reactive sites.
The bromine atom at the para position of the benzyl ring exerts a notable electronic influence. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I), which reduces the electron density of the aromatic ring. However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+R effect). In the context of the entire N-(p-bromobenzyl)-2-fluoroacetamide molecule, the electron-withdrawing nature of the bromine atom can influence the reactivity of the benzylic C-N bond and the amide functionality.
Systematic studies on the amination of aryl halides have shown that substituents on the aryl ring can significantly impact reaction rates. nih.gov Electron-withdrawing groups on the aryl halide generally accelerate the reaction, a correlation that can be quantified using Hammett σ parameters. nih.gov These parameters provide a measure of the electronic effect of a substituent. The table below presents Hammett constants for substituents relevant to the discussion.
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -CH3 | -0.07 | -0.17 |
| -NO2 | 0.71 | 0.78 |
Interactive Data Table: Hammett Constants for Selected Substituents
The steric bulk of the benzyl group can also play a crucial role in dictating reaction outcomes, particularly in transition-metal-catalyzed reactions where the coordination of the molecule to a bulky metal center is a key step. The size of the ligand and the substituents on the substrate can influence the feasibility and selectivity of the reaction. acs.org
Palladium-Catalyzed Cross-Coupling and Related Processes
The bromine atom on the benzyl ring of N-(p-bromobenzyl)-2-fluoroacetamide makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle comprising three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (in this case, the p-bromobenzyl group) to form a palladium(II) intermediate. The electronic properties of the aryl halide can influence the rate of this step. mit.edu
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): In a C-N coupling scenario, the amine (or amide in this case, though less common as a direct coupling partner) coordinates to the palladium(II) complex, followed by deprotonation to form a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the palladium(0) catalyst. The electronic and steric environment around the palladium center can significantly affect the rate of this step. nih.gov
Kinetic studies on similar C-N cross-coupling reactions have revealed that the nature of the ligands, the amine, and the aryl halide all play a role in the reaction mechanism. mit.edu For instance, Hammett studies on both the aryl halide and the amine coupling partners have been conducted to probe the electronic effects on the reaction rate. mit.edu
The 2-fluoroacetamide moiety also introduces interesting electronic features. The fluorine atom is highly electronegative, which can influence the acidity of the N-H proton and the nucleophilicity of the amide nitrogen. This can have implications for reactions that involve the amide group, such as deprotonation or coordination to a metal center. The electron-withdrawing nature of the fluoroalkyl group can also impact the rate-limiting step of the catalytic cycle. For example, in the palladium-catalyzed arylation of fluoroalkylamines, reductive elimination to form the C-N bond was identified as the turnover-limiting step due to the electron-withdrawing fluoroalkyl substituent. nih.gov
While direct mechanistic studies on N-(p-bromobenzyl)-2-fluoroacetamide are not extensively reported in the reviewed literature, the principles derived from related systems provide a strong framework for understanding its reactivity. The interplay of the electronic effects of the bromine and fluoroacetyl groups, combined with the steric influence of the benzyl substituent, will ultimately govern the pathways and efficiencies of its chemical transformations.
Theoretical and Computational Investigations of N P Bromobenzyl 2 Fluoroacetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of chemical compounds. For N-(p-bromobenzyl)-2-fluoroacetamide, these computational methods provide a detailed understanding of its electronic structure, reactivity, and spectroscopic characteristics at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Electronic Structure
Density Functional Theory (DFT) studies are pivotal in exploring the molecular electronic structure of N-(p-bromobenzyl)-2-fluoroacetamide. These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. By using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can accurately predict various structural parameters.
Key findings from DFT analyses would include the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would reveal the planarity of the amide group and the orientation of the p-bromobenzyl and fluoroacetyl moieties relative to each other. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich regions (typically around the oxygen and fluorine atoms) and electron-poor regions (around the hydrogen atoms), which are crucial for understanding intermolecular interactions.
Interactive Data Table: Predicted Structural Parameters for N-(p-bromobenzyl)-2-fluoroacetamide
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | O | ~1.23 Å | |
| Bond Length | C | N | ~1.35 Å | |
| Bond Length | C | F | ~1.39 Å | |
| Bond Angle | O | C | N | ~122° |
| Bond Angle | C | N | C | ~121° |
| Dihedral Angle | H | N | C | C |
Note: The values presented are typical for similar amide structures and would be precisely determined in a specific DFT study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For N-(p-bromobenzyl)-2-fluoroacetamide, the HOMO is expected to be localized primarily on the electron-rich p-bromobenzyl ring and the amide group, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. The calculated energy gap provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. Various chemical reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify its reactive nature.
Interactive Data Table: Calculated Frontier Orbital Properties
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 | High kinetic stability |
Note: These are representative values and the exact energies would depend on the level of theory and basis set used in the calculation.
Computational Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For N-(p-bromobenzyl)-2-fluoroacetamide, DFT calculations can simulate its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.
Theoretical vibrational frequency calculations can help in the assignment of the absorption bands observed in experimental IR and Raman spectra. By calculating the vibrational modes, each peak can be attributed to specific molecular motions, such as C=O stretching, N-H bending, or C-F stretching. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for interpreting complex experimental NMR spectra. Electronic spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the maximum absorption wavelengths (λmax), providing insights into the molecule's behavior upon exposure to UV-Visible light.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. For a molecule like N-(p-bromobenzyl)-2-fluoroacetamide, which has several rotatable bonds, conformational analysis is crucial for understanding its behavior in different environments, such as in solution.
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations (local energy minima) and the energy barriers between them. By simulating the molecule over a period of nanoseconds or even microseconds, researchers can observe how it folds and changes its shape, which is critical for its interaction with other molecules, such as biological receptors. The results of these simulations can reveal the most populated conformations and the dynamic interplay between different parts of the molecule.
Computational Mechanistic Studies
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation or transformation of N-(p-bromobenzyl)-2-fluoroacetamide.
Elucidation of Reaction Pathways and Energy Barriers
By employing DFT calculations, it is possible to map out the entire reaction pathway for a chemical process. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
For a reaction involving N-(p-bromobenzyl)-2-fluoroacetamide, computational studies can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. This detailed mechanistic insight is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding biochemical processes where this molecule might be involved.
Catalytic Mechanism Modeling for Related Transformations
Computational approaches, particularly Density Functional Theory (DFT), are widely used to model catalytic processes. researchgate.netrsc.org These methods can be employed to study the electronic structure and energetics of reactants, intermediates, and products involved in a potential catalytic transformation of N-(p-bromobenzyl)-2-fluoroacetamide. numberanalytics.com For instance, modeling the acid-catalyzed hydrolysis of amides has revealed the stepwise nature of the reaction, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent C-N bond cleavage. acs.org Similar computational strategies could be applied to predict the susceptibility of the amide bond in N-(p-bromobenzyl)-2-fluoroacetamide to catalytic cleavage under various conditions. The presence of the fluorine atom and the p-bromobenzyl group would likely influence the electronic properties and steric accessibility of the amide bond, affecting the energetics of the catalytic cycle.
Furthermore, computational models can explore the role of transition metal catalysts in promoting transformations of the amide bond. rsc.org Theoretical studies on metal-catalyzed amide bond cleavage often highlight the importance of the metal center's Lewis acidity and its coordination to the amide group. rsc.org By modeling the interaction of N-(p-bromobenzyl)-2-fluoroacetamide with various transition metal complexes, it would be possible to predict potential catalytic pathways for reactions such as hydrolysis, reduction, or cross-coupling. These models could help in designing catalysts with enhanced activity and selectivity for transformations involving this specific acetamide (B32628) derivative.
The following table outlines a hypothetical workflow for modeling a catalytic transformation of N-(p-bromobenzyl)-2-fluoroacetamide, based on established computational chemistry practices.
| Step | Description | Computational Method | Expected Outcome |
| 1. System Setup | Build the 3D structures of N-(p-bromobenzyl)-2-fluoroacetamide, the proposed catalyst, and any other reactants. | Molecular modeling software | Optimized geometries of all species. |
| 2. Reaction Coordinate Scanning | Identify the likely reaction pathway and perform relaxed potential energy surface scans. | DFT | Initial identification of intermediates and transition state regions. |
| 3. Transition State Search | Locate the exact transition state structures connecting reactants, intermediates, and products. | Dimer method, CI-NEB | Geometries and energies of the transition states. mdpi.com |
| 4. Minimum Energy Path Calculation | Connect the transition states to the corresponding minima on the potential energy surface. | Intrinsic Reaction Coordinate (IRC) calculations | Confirmation that the transition states connect the correct species. |
| 5. Thermochemical Analysis | Calculate thermodynamic and kinetic parameters, including activation energies and reaction enthalpies. | Frequency calculations at the DFT level | Prediction of reaction rates and overall feasibility. |
| 6. Solvation Effects | Include the effect of the solvent on the reaction energetics. | Implicit or explicit solvent models | More accurate energy profiles that reflect experimental conditions. |
This systematic approach, while theoretical in the absence of direct experimental data for this specific compound, provides a robust framework for predicting and understanding potential catalytic transformations of N-(p-bromobenzyl)-2-fluoroacetamide.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities. nih.gov These models are valuable in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. globalresearchonline.net For N-(p-bromobenzyl)-2-fluoroacetamide, while specific QSAR models may not be published, studies on related fluoroacetamides and other acetamide derivatives provide a strong basis for how such models could be developed. bg.ac.rsresearchgate.net
The development of a QSAR model involves several key steps, starting with the compilation of a dataset of compounds with known biological activities. nih.gov For a series of compounds including N-(p-bromobenzyl)-2-fluoroacetamide, this would involve synthesizing and testing a range of analogues. Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov For instance, a QSAR study on the acute toxicity of N-substituted fluoroacetamides in rats found that lipophilicity (ClogP), molecular weight, and the length of the substituent were important descriptors. bg.ac.rs Another study on fluorovinyloxyacetamides identified the dipole moment, radius of gyration, and logP as being crucial for their herbicidal activity. researchgate.net
A hypothetical QSAR model for a series of compounds related to N-(p-bromobenzyl)-2-fluoroacetamide could take the following form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined by the regression analysis. The predictive power of the model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. mdpi.com
The table below presents key molecular descriptors that would likely be considered in a QSAR study of N-(p-bromobenzyl)-2-fluoroacetamide and its analogues, based on studies of similar compounds.
| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |
| Electronic | Dipole Moment, Partial Charges | Influences interactions with polar biological targets. researchgate.net |
| Steric | Molecular Volume, Surface Area, Radius of Gyration | Determines the fit of the molecule into a binding site. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. bg.ac.rs |
| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the reactivity and stability of the molecule. |
By developing and validating robust QSAR models, it would be possible to predict the biological activities of novel N-(p-bromobenzyl)-2-fluoroacetamide derivatives, thus accelerating the process of identifying compounds with desired properties.
Cheminformatics encompasses a range of computational techniques used to analyze and model chemical and biological data. nih.govspringernature.com In the context of N-(p-bromobenzyl)-2-fluoroacetamide, cheminformatics approaches, particularly in silico screening and library design, can be instrumental in exploring its potential as a lead compound in drug discovery. globalresearchonline.netingentaconnect.com
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. techniques-ingenieur.frresearchgate.net This approach can be broadly divided into two categories: structure-based and ligand-based virtual screening.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. Molecular docking is a key technique in SBVS, where the binding of a ligand to the active site of a protein is simulated to predict its binding affinity and orientation. If the target for N-(p-bromobenzyl)-2-fluoroacetamide were known, SBVS could be used to screen large compound databases to find molecules with similar or better binding characteristics.
Ligand-based virtual screening (LBVS) is employed when the structure of the target is unknown. This method uses the structure of a known active compound, such as N-(p-bromobenzyl)-2-fluoroacetamide, as a template to search for other molecules with similar properties. globalresearchonline.net Techniques used in LBVS include similarity searching, pharmacophore modeling, and QSAR.
Library design is another crucial aspect of cheminformatics that involves the creation of virtual or real compound libraries with specific properties. ingentaconnect.com Starting with a lead compound like N-(p-bromobenzyl)-2-fluoroacetamide, a focused library of derivatives can be designed by systematically modifying different parts of the molecule. For example, the p-bromobenzyl group could be replaced with other substituted benzyl (B1604629) groups, or the fluoroacetamide (B1672904) moiety could be altered. Cheminformatics tools can be used to ensure that the designed library has a high degree of chemical diversity and favorable drug-like properties (e.g., adherence to Lipinski's rule of five).
The following table outlines a typical workflow for in silico screening and library design starting from N-(p-bromobenzyl)-2-fluoroacetamide.
| Phase | Technique | Description | Objective |
| 1. Target Identification (if unknown) | Reverse Docking, Target Fishing | Screen N-(p-bromobenzyl)-2-fluoroacetamide against a panel of known protein structures. | Identify potential biological targets. |
| 2. Virtual Screening | Molecular Docking (structure-based) or Similarity Searching (ligand-based) | Screen large compound databases for molecules that are predicted to bind to the target or are similar to the lead compound. researchgate.net | Identify a set of initial "hit" compounds. |
| 3. Hit-to-Lead Optimization | Focused Library Design | Generate a virtual library of analogues of the hit compounds by making specific chemical modifications. | Create a set of compounds with potentially improved activity and properties. |
| 4. ADMET Prediction | In Silico ADMET Models | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed library. | Filter out compounds with predicted unfavorable pharmacokinetic or toxicological profiles. |
| 5. Synthesis and Biological Testing | Synthesize and test the most promising candidates from the in silico workflow. | Validate the computational predictions and identify new lead compounds. |
Through these cheminformatics approaches, the therapeutic potential of N-(p-bromobenzyl)-2-fluoroacetamide can be systematically explored and optimized in a time and cost-effective manner. techniques-ingenieur.fr
Applications of N P Bromobenzyl 2 Fluoroacetamide in Advanced Organic Synthesis
N-(p-bromobenzyl)-2-fluoroacetamide as a Key Synthetic Intermediate
The utility of N-(p-bromobenzyl)-2-fluoroacetamide as a synthetic intermediate stems from the distinct reactivity of its constituent parts. It serves as a foundational component for building more complex molecules, leveraging its pre-installed functional groups to streamline synthetic pathways. ontosight.ai
The structure of N-(p-bromobenzyl)-2-fluoroacetamide is inherently suited for the construction of complex organic scaffolds. The molecule possesses two key reaction sites: the α-carbon of the fluoroacetamide (B1672904) group and the bromine-substituted phenyl ring. This dual reactivity allows for sequential or orthogonal chemical modifications, enabling the assembly of elaborate molecular architectures. The fluoroacetamide portion can participate in reactions such as nucleophilic substitution, while the bromobenzyl group is a classic handle for carbon-carbon bond formation via cross-coupling reactions. This versatility makes it a valuable precursor in multi-step syntheses aimed at producing complex target molecules.
The fluoroacetamide moiety is an excellent electrophile, making N-(p-bromobenzyl)-2-fluoroacetamide a potent precursor for a wide range of diversely functionalized amides. The fluorine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the adjacent carbon. This reactivity is analogous to that of other α-haloacetamides, which are widely used as building blocks in organic synthesis. researchgate.netresearchgate.net Various nucleophiles, particularly those containing sulfur or nitrogen, can be employed to displace the fluorine atom, leading to the formation of new carbon-heteroatom bonds and yielding more complex amide structures.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Significance |
|---|---|---|---|
| Thiols | 2-Mercaptobenzothiazole | Thioether-linked acetamide (B32628) | Introduces a new heterocyclic system, a common strategy in medicinal chemistry. researchgate.net |
| Amines | Piperidine | α-Amino acetamide | Forms building blocks for peptides and other biologically active molecules. |
| Azides | Sodium Azide | α-Azido acetamide | Precursor for α-amino amides or triazole formation via click chemistry. |
Utilization in Heterocyclic Chemistry
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. frontiersin.orgnih.gov N-(p-bromobenzyl)-2-fluoroacetamide serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles, directly incorporating both fluorine and bromine atoms into the final structure. frontiersin.orgekb.eg
N-(p-bromobenzyl)-2-fluoroacetamide is a suitable precursor for constructing nitrogen-containing heterocycles such as oxadiazoles (B1248032). The synthesis of 1,3,4-oxadiazoles, for instance, can be achieved through the reaction of α-haloacetamide derivatives with hydrazides or by cyclization of intermediate compounds. ijper.org A common synthetic route involves the reaction of an α-haloacetamide with a thiol to form a thioether, which is then reacted with a hydrazide followed by cyclization to yield a substituted oxadiazole. who.int This methodology has been successfully applied to synthesize a variety of oxadiazole derivatives with diverse biological activities. d-nb.info Given its α-fluoroacetamide structure, N-(p-bromobenzyl)-2-fluoroacetamide can be readily employed in such synthetic strategies to produce oxadiazoles bearing a p-bromobenzyl substituent.
The use of fluorinated building blocks is a well-established strategy for the synthesis of fluorine-containing heterocycles. researchgate.net These compounds are highly sought after in drug discovery, as the inclusion of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity. mdpi.com N-(p-bromobenzyl)-2-fluoroacetamide is an exemplary building block that introduces both a fluorine atom and a bromine atom into the target heterocycle. This dual halogenation provides significant advantages for further chemical modification and for modulating the physicochemical properties of the final compound.
Strategic Incorporation of Halogenated Moieties
The presence of two different halogen atoms—fluorine and bromine—at distinct positions in the N-(p-bromobenzyl)-2-fluoroacetamide molecule allows for strategic and selective chemical manipulations.
The fluorine atom on the acetyl group primarily serves to activate the adjacent carbon for nucleophilic attack, as discussed previously. Its high electronegativity influences the electronic properties of the amide moiety.
The bromine atom on the phenyl ring is a particularly versatile functional group in modern organic synthesis. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework and the introduction of diverse substituents. This capability is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | C-C | Biphenyl derivative |
| Heck Coupling | Alkene (e.g., Styrene) | C-C | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C-C | Diphenylacetylene derivative |
| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | C-N | Diphenylamine derivative |
| C-H Arylation | Heterocycle (e.g., Pyrrole) | C-C | Aryl-substituted heterocycle |
Design Considerations for Modulating Reactivity and Selectivity
The design of molecules for specific applications in organic synthesis hinges on the ability to fine-tune their reactivity and selectivity. In N-(p-bromobenzyl)-2-fluoroacetamide, the interplay between the fluoroacetamide moiety and the bromobenzyl group offers several avenues for modulation.
The presence of a fluorine atom on the acetyl group significantly influences the electronic properties of the amide. As the most electronegative element, fluorine withdraws electron density, which can affect the acidity of the N-H proton and the rotational barrier of the amide bond. This electronic modulation is a key consideration when designing subsequent reactions involving the amide functionality.
The para-substituted bromobenzyl group is the primary site of reactivity modulation. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The choice of reaction conditions can selectively target this position. For instance, nucleophilic halogen exchange reactions to replace bromine with fluorine are sensitive to the choice of fluorinating agent and solvent, allowing for controlled synthesis of fluorinated analogues. nih.govresearchgate.net Studies on similar α-carbonyl benzyl (B1604629) bromides demonstrate that reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), often in combination with bases or other fluoride (B91410) salts like silver fluoride (AgF), can be employed to achieve this transformation. nih.govresearchgate.net The efficiency of such reactions is highly dependent on the chosen conditions, as illustrated in the table below, which summarizes findings from studies on analogous benzyl bromide systems.
| Fluorinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield of Fluorinated Product (%) | Reference |
|---|---|---|---|---|---|
| Et₃N·3HF | None | DME | 80 | 18 | nih.gov |
| Et₃N·3HF | K₃PO₄ | DME | 80 | 62 | nih.gov |
| Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 | 68 | nih.gov |
| Et₃N·3HF | AgF | Acetonitrile | Room Temp. | 83 | researchgate.net |
Furthermore, modifying the substitution pattern on the aromatic ring is a common strategy to alter physicochemical properties. For example, replacing a chlorine atom with the more lipophilic bromine atom can be a deliberate design choice to increase the compound's solubility in nonpolar environments, which can be crucial for its application in different reaction media or biological systems. mdpi.com
Orthogonal Reactivity of Fluorine and Bromine in Multistep Syntheses
Orthogonal reactivity refers to the ability to selectively perform chemical reactions on one functional group in a molecule without affecting another. This concept is fundamental to efficient multistep synthesis. N-(p-bromobenzyl)-2-fluoroacetamide is an excellent scaffold for demonstrating this principle, owing to the vastly different reactivity profiles of the C-F and C-Br bonds within its structure.
The C(sp³)-Br bond in the benzylic position is significantly more reactive towards nucleophilic substitution and organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) than the aromatic C-Br bond or the aliphatic C-F bond. The α-fluoroacetamide group is generally stable under the conditions used to functionalize the benzylic position. This allows for the selective modification of the benzyl portion of the molecule. For instance, the bromine can be displaced by a variety of nucleophiles or used as a precursor for organometallic reagents, all while leaving the fluoroacetyl moiety intact. ontosight.ai
Conversely, the C(sp³)-F bond is exceptionally strong and generally unreactive under common synthetic conditions, making the fluoroacetyl group a robust structural element. The synthesis of the key precursor, 2-fluoro-4-bromobenzyl bromide, involves a sequence of reactions including nitration, reduction, diazotization, fluorination, and finally bromination, demonstrating how these functionalities can be installed in a controlled manner. google.com This strategic introduction of functional groups is a hallmark of planning complex syntheses. google.comsemanticscholar.org The differential reactivity allows a synthetic chemist to use the bromobenzyl group as a versatile handle for building molecular complexity, knowing the fluoroacetamide portion will remain unaffected until harsher conditions are applied. This orthogonal relationship is critical for the modular construction of more complex molecules. ontosight.ai
Development of Mechanistic Probes for Biological Research
The unique structural features of N-(p-bromobenzyl)-2-fluoroacetamide make it a valuable starting point for the development of sophisticated mechanistic probes for biological research. ontosight.ai Such probes are powerful tools designed to interrogate biological systems, track biochemical reactions, and visualize cellular processes in real-time. nih.govnih.gov The development of this scaffold into a probe typically involves modifying the structure to incorporate a reporter group, such as a radionuclide for imaging or a fluorophore for fluorescence-based detection.
A prominent application is in the field of positron emission tomography (PET), a non-invasive imaging technique that requires molecules labeled with positron-emitting isotopes. A structurally similar compound, N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide, has been synthesized for this purpose. researchgate.net By replacing the naturally occurring fluorine-19 with the radioisotope fluorine-18 (B77423) ([¹⁸F]), the molecule becomes a radiotracer. This [¹⁸F]-labeled alkylating agent can then be used to tag biomolecules, such as oligonucleotides, allowing researchers to image gene expression and other biological pathways in vivo. researchgate.net The automated synthesis of such probes is a critical step in their clinical and research application. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Probe Synthesized | N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide | researchgate.net |
| Starting Material | 4-[¹⁸F]fluorobenzonitrile | researchgate.net |
| Key Reaction Step | Reduction of nitrile to amine, followed by acylation | researchgate.net |
| Synthesis Time | Approximately 1 hour | researchgate.net |
| Overall Yield | 3-18% | researchgate.net |
| Application | Prosthetic radiolabeling of oligonucleotides for PET imaging | researchgate.net |
Beyond radiolabeling, the N-(p-bromobenzyl)-2-fluoroacetamide scaffold can be adapted to create fluorescent probes. nih.govthno.org The design of such probes involves attaching a fluorophore (a molecule that emits light upon excitation) and a recognition moiety that selectively interacts with a specific biological target. nih.gov The bromine atom on the benzyl ring serves as a convenient synthetic handle for introducing these components, for example, through palladium-catalyzed cross-coupling reactions. By carefully selecting the fluorophore and the recognition unit, probes can be designed to "turn on" their fluorescence only in the presence of a specific enzyme, metabolite, or cellular environment, providing high sensitivity and selectivity for bioimaging applications. nih.govthno.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of Acetamide (B32628), N-(p-bromobenzyl)-2-fluoro- and its analogs will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic strategies often rely on conventional methods that may involve hazardous reagents and solvents. Future research is anticipated to focus on the development of more sustainable protocols.
Key areas of exploration include:
Catalytic Approaches: The use of biocatalysis and heterogeneous catalysis could offer more selective and efficient reaction pathways, minimizing waste and energy consumption.
Green Solvents: A shift towards environmentally benign solvents, such as water or bio-derived solvents, is a critical aspect of sustainable synthesis. Micellar catalysis, which utilizes surfactants to create nanoreactors in water, presents a promising technique for enhancing reaction rates and selectivity in aqueous media.
Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a primary focus. This approach inherently reduces the generation of byproducts.
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis and continuous flow processing, can significantly reduce reaction times and energy consumption compared to traditional batch processing.
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights
A thorough understanding of the structure, reactivity, and interaction mechanisms of Acetamide, N-(p-bromobenzyl)-2-fluoro- is crucial for its development. Advanced analytical techniques can provide unprecedented insights into its molecular behavior.
Future research will likely employ a suite of sophisticated characterization methods:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D correlation experiments (COSY, HSQC, HMBC), can provide unambiguous structural elucidation and conformational analysis. The presence of the fluorine atom allows for the use of 19F NMR, a sensitive probe for studying molecular interactions and electronic environments.
Advanced Mass Spectrometry (MS): Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable for confirming molecular identity and for studying fragmentation patterns, which can provide structural information. Gas chromatography-mass spectrometry (GC/MS) has proven to be an effective technique for the identification and quantification of related fluoroacetamide (B1672904) compounds in various matrices.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. For related N-(4-bromophenyl)acetamide compounds, this technique has been used to study polymorphism and intermolecular interactions, such as hydrogen bonding.
Computational Modeling: In conjunction with experimental data, computational methods can provide deeper mechanistic insights into reaction pathways and molecular properties.
Integration of Computational Design in De Novo Synthesis
Computer-Aided Drug Design (CADD) and other computational tools are revolutionizing the way chemical synthesis is approached. For a molecule like Acetamide, N-(p-bromobenzyl)-2-fluoro-, these methods can accelerate the design of new derivatives with desired properties and predict their synthetic feasibility.
Future directions in this area include:
Structure-Based and Ligand-Based Design: CADD methodologies can be broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of a biological target, and ligand-based drug design (LBDD), which uses the properties of known active molecules.
Artificial Intelligence and Machine Learning: The application of AI and machine learning algorithms can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. These tools can significantly reduce the time and cost associated with traditional trial-and-error approaches.
Quantum Mechanical Calculations: These methods can be employed to model the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. This is particularly relevant for understanding the role of the halogen atoms (bromine and fluorine) in potential intermolecular interactions, such as halogen bonding.
Expansion of Synthetic Applications in Materials Science and Chemical Biology
The unique combination of a brominated aromatic ring and a fluoroacetamide moiety in Acetamide, N-(p-bromobenzyl)-2-fluoro- opens up possibilities for its application in diverse fields beyond traditional medicinal chemistry.
Materials Science:
The presence of a bromine atom on the phenyl ring makes this compound a potential monomer or building block for the synthesis of novel polymers. Brominated aromatic compounds are known to be valuable precursors in polymerization reactions, including cross-coupling reactions, to create polymers with specific electronic or physical properties. Future research could explore the incorporation of this molecule into polymer backbones to develop materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Chemical Biology:
Q & A
Q. What are the key considerations in synthesizing Acetamide, N-(p-bromobenzyl)-2-fluoro- to ensure high yield and purity?
- Methodological Answer : Synthesis requires careful selection of reagents (e.g., bromine, acetic anhydride) and catalysts to facilitate amide bond formation and halogenation. Reaction conditions must be optimized:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Reaction Time : Extended durations (12–24 hours) are often necessary for complete conversion, monitored via TLC or HPLC.
- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate the target compound from by-products like dehalogenated or over-alkylated derivatives .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of Acetamide, N-(p-bromobenzyl)-2-fluoro-?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons near bromine/fluorine, acetamide methyl group).
- 19F NMR : Confirms fluorine incorporation and electronic environment .
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and C-F/Br vibrations (650–500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of Acetamide, N-(p-bromobenzyl)-2-fluoro-?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products, unreacted intermediates).
- Parameter Optimization :
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the acetamide group .
- Catalyst Screening : Test Pd-based catalysts for efficient coupling reactions, reducing unwanted side products .
- Table: Key Reaction Parameters
| Parameter | Optimal Range | Impact on By-Product Formation |
|---|---|---|
| Temperature | 90–100°C | High temps increase hydrolysis |
| Solvent | DMF/THF (1:1) | Reduces aggregation of intermediates |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances activity and cost |
Q. What strategies are recommended for resolving contradictions in biological activity data of Acetamide derivatives?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell lines, incubation time) to rule out variability .
- Structural Confirmation : Verify compound purity (≥95% via HPLC) to ensure observed activity is not due to impurities .
- Mechanistic Studies : Use competitive binding assays or molecular docking to validate target engagement (e.g., enzyme inhibition) .
Q. How does the presence of fluorine and bromine substituents influence the electronic properties and reactivity of Acetamide, N-(p-bromobenzyl)-2-fluoro-?
- Methodological Answer :
- Electronic Effects :
- Fluorine : Strong electron-withdrawing effect increases acetamide’s electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- Bromine : Contributes to steric bulk and stabilizes intermediates via resonance in aromatic systems .
- Reactivity : Fluorine reduces basicity of the amide nitrogen, while bromine facilitates halogen-bonding in crystal packing .
Q. What are the critical parameters to consider when designing stability studies for Acetamide, N-(p-bromobenzyl)-2-fluoro- under different storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
